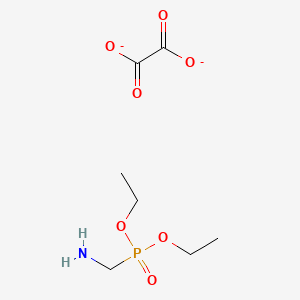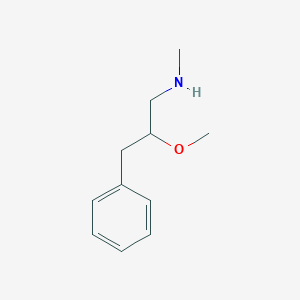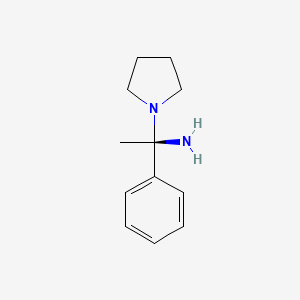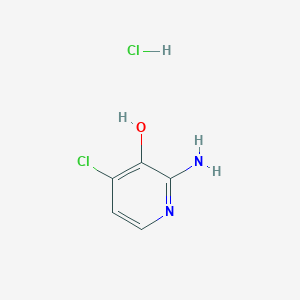![molecular formula C10H17N3O B11821044 N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)
N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C10H17N3O It is characterized by the presence of a pyrazole ring substituted with tert-butyl and methyl groups, and a hydroxylamine functional group
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyrazole ring .
科学的研究の応用
N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the ring, such as:
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 1-tert-Butyl-3-methyl-4-oxopiperidine-1,3-dicarboxylate
Uniqueness
N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine is unique due to the presence of both the hydroxylamine group and the specific substitution pattern on the pyrazole ring. This combination of functional groups and structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H17N3O/c1-7-9(8(2)12-14)6-13(11-7)10(3,4)5/h6,14H,1-5H3 |
InChIキー |
GKFHAIDWOPLEOB-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C(=NO)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)
![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)



![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)




![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)


